molecular formula C25H28N2O2 B11584129 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2,3-dimethylphenyl)acetamide

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11584129
M. Wt: 388.5 g/mol
InChI Key: BFURPHZLTDPQFF-UHFFFAOYSA-N
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Description

2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Attachment of the Cyclohexanecarbonyl Group: This step involves the acylation of the indole core with cyclohexanecarbonyl chloride in the presence of a base like pyridine.

    Formation of the Amide Bond: The final step involves the coupling of the indole derivative with 2,3-dimethylaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the indole nitrogen or the cyclohexane ring.

    Reduction: Reduction reactions may target the carbonyl group or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its interactions with proteins, enzymes, and receptors.

Medicine

The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industrial applications, it may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
  • 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
  • 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and physical properties.

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C25H28N2O2/c1-17-9-8-13-22(18(17)2)26-24(28)16-27-15-21(20-12-6-7-14-23(20)27)25(29)19-10-4-3-5-11-19/h6-9,12-15,19H,3-5,10-11,16H2,1-2H3,(H,26,28)

InChI Key

BFURPHZLTDPQFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4)C

Origin of Product

United States

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